Thermodynamic Stability Advantage: Internal Alkyne in 1-Chloro-3-hexyne vs. Terminal Alkyne in 1-Chloro-1-hexyne
1-Chloro-3-hexyne contains an internal alkyne, which is thermodynamically more stable than the terminal alkyne present in 1-chloro-1-hexyne. Using the parent hydrocarbon pair as a validated model, the heat of hydrogenation (ΔHₕ) for 1-hexyne (terminal) is 290 kJ/mol (69.2 kcal/mol) versus 274 kJ/mol (65.5 kcal/mol) for 3-hexyne (internal) [1][2]. This 16 kJ/mol (3.7 kcal/mol) lower heat of hydrogenation for the internal alkyne reflects greater thermodynamic stability of the disubstituted triple bond. Since 1-chloro-3-hexyne inherits the internal alkyne motif and 1-chloro-1-hexyne bears a terminal alkyne, the same stability ordering applies. In practical terms, this means 1-chloro-3-hexyne is less prone to exothermic runaway during hydrogenation or addition reactions—a critical consideration in process-scale chemistry where the internal alkyne scaffold releases approximately 5.5% less energy upon saturation [1].
| Evidence Dimension | Heat of hydrogenation (thermodynamic stability of alkyne) |
|---|---|
| Target Compound Data | 1-Chloro-3-hexyne: internal alkyne; modeled by 3-hexyne ΔHₕ = 274 kJ/mol (65.5 kcal/mol) |
| Comparator Or Baseline | 1-Chloro-1-hexyne: terminal alkyne; modeled by 1-hexyne ΔHₕ = 290 kJ/mol (69.2 kcal/mol) |
| Quantified Difference | ΔΔHₕ = 16 kJ/mol (3.7 kcal/mol) favoring internal alkyne (1-chloro-3-hexyne scaffold) |
| Conditions | Heats of hydrogenation data from standard thermodynamic tables for parent alkynes; heats of formation of n-hexane product = −39.9 kcal/mol [2] |
Why This Matters
The 5.5% lower heat release upon hydrogenation directly translates to reduced exotherm management requirements and improved process safety margins when 1-chloro-3-hexyne is used in large-scale catalytic hydrogenations compared to terminal chloroalkyne analogs.
- [1] Carey, F. A.; Giuliano, R. M. Organic Chemistry, 10th ed.; Ch. 9: Alkynes – Stability and Heats of Hydrogenation. University of Calgary Chemistry 350 Course Materials. View Source
- [2] Yale University CHEM 220 Problem Set 8 Solution Set: Heats of hydrogenation for 1-hexyne (−69.2 kcal/mol) and 3-hexyne (−65.5 kcal/mol) using heats of formation table. View Source
